3-Aminopiperidine-2,6-dione

Descripción general

Descripción

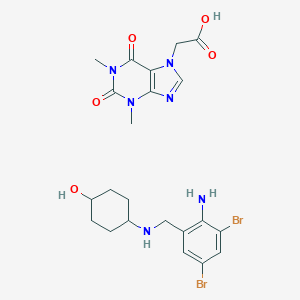

3-Aminopiperidine-2,6-dione is an important organic synthetic raw material. It is used in the preparation of the antineoplastic agent pomalidomide, which is used to treat AIDS-related Kaposi’s sarcoma in patients who have not responded well to highly active antiretroviral therapy (HAART) . It is also a biosynthetic intermediate of microbial blue pigment indigoidine .

Synthesis Analysis

The biosynthetic investigations of microbial natural products continuously provide powerful biocatalysts for the preparation of valuable chemicals . Practical methods for preparing (S)‐3‐aminopiperidine‐2,6‐dione (2), the pharmacophore of thalidomide (1) and its analog drugs, are highly desired .Molecular Structure Analysis

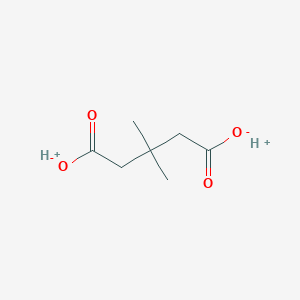

The molecular formula of 3-aminopiperidine-2,6-dione hydrochloride is C5H9ClN2O2 . The average mass is 164.590 Da and the monoisotopic mass is 164.035248 Da .Chemical Reactions Analysis

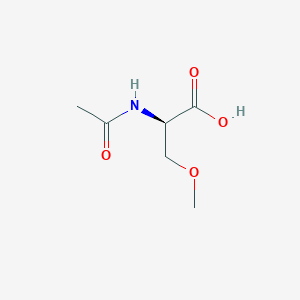

3-Aminopiperidine-2,6-dione hydrochloride is a reagent for preparing lenalidomide that can induce ubiquitination and degradation of CK1α in del (5q) MDS . It can also be used to prepare phthalimide conjugates that can promote ligand-dependent target protein degradation .Aplicaciones Científicas De Investigación

Biocatalysis in Drug Synthesis

3-Aminopiperidine-2,6-dione: serves as a key intermediate in the biosynthesis of the blue pigment indigoidine . This compound is utilized as a biocatalyst to produce enantiomerically pure forms of itself, which are crucial in the synthesis of drugs like thalidomide and its analogs. The enzymatic strategy developed for this synthesis provides a green chemistry approach to producing chiral drug intermediates .

Enzymatic Production of Pharmaceutical Intermediates

The compound’s role as a pharmacophore in thalidomide-related drugs is significant. Researchers have developed methods to synthesize this pharmacophore using enzymes, which is a promising strategy for the preparation of anti-tumor drugs and other thalidomide analogs . This enzymatic method offers a stereoselective approach to creating chiral pharmaceutical intermediates.

Microbial Natural Product Biosynthesis

In microbial natural product biosynthesis, 3-Aminopiperidine-2,6-dione is identified as a biosynthetic intermediate. The study of its role in the production of microbial pigments like indigoidine not only advances our understanding of microbial biosynthetic pathways but also provides insights into the creation of new biocatalysts .

Synthetic Biology and Pigment Production

The compound is involved in the biosynthesis of indigoidine, a blue pigment produced by bacteria. This pigment has applications in synthetic biology, where it can be used as a reporter molecule due to its distinctive color .

Chemoenzymatic Synthesis Approaches

3-Aminopiperidine-2,6-dione: is used in chemoenzymatic synthesis methods to create complex molecules. By combining chemical and enzymatic steps, researchers can synthesize molecules like thalidomide more efficiently and with higher purity .

Cancer Research and Therapeutics

The inhibition of enzymes like benzoate synthase by 3-Aminopiperidine-2,6-dione suggests potential applications in cancer research. By limiting cancer cell growth through enzyme inhibition, this compound could contribute to the development of new cancer therapies.

Stereoselective Synthesis of Chiral Compounds

The compound’s ability to be synthesized in an enantiomerically pure form makes it valuable for the stereoselective synthesis of chiral compounds. This is particularly important in the pharmaceutical industry, where the chirality of drug molecules can significantly affect their efficacy and safety .

Green Chemistry and Sustainable Practices

The development of biocatalysts for the production of 3-Aminopiperidine-2,6-dione aligns with the principles of green chemistry. By utilizing enzymatic reactions, researchers can reduce the environmental impact of chemical synthesis and promote sustainable practices in the pharmaceutical industry .

Mecanismo De Acción

Target of Action

3-Aminopiperidine-2,6-dione is known to target Cereblon (CRBN) , a protein targeted by a class of immunomodulatory drugs . It also acts as an inhibitor of benzoate synthase , an enzyme crucial for DNA synthesis in cancer cells.

Mode of Action

The compound interacts with its targets by inhibiting their function. By inhibiting benzoate synthase, it hinders DNA production, which may limit cancer cell proliferation. As a functionalized Cereblon ligand, it is used for the development of protein degrader building blocks .

Biochemical Pathways

The compound affects the biochemical pathways related to DNA synthesis and protein degradation. By inhibiting benzoate synthase, it disrupts the DNA synthesis pathway in cancer cells. As a Cereblon ligand, it plays a role in the protein degradation pathway .

Pharmacokinetics

It’s worth noting that the compound is used for studies on the hydrolytic degradation and primary metabolic pathway of thalidomide in animals and human liver microsomes .

Result of Action

The inhibition of benzoate synthase by 3-Aminopiperidine-2,6-dione results in the hindrance of DNA production, potentially limiting the proliferation of cancer cells. As a Cereblon ligand, it contributes to the development of protein degrader building blocks .

Action Environment

The action, efficacy, and stability of 3-Aminopiperidine-2,6-dione can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at room temperature , indicating that exposure to certain environmental conditions could affect its stability and efficacy.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

The biosynthetic investigations of microbial natural products continuously provide powerful biocatalysts for the preparation of valuable chemicals . Practical methods for preparing (S)‐3‐aminopiperidine‐2,6‐dione (2), the pharmacophore of thalidomide (1) and its analog drugs, are highly desired . To develop a biocatalyst for producing (S)‐2, the domain functions of IdgS, which is responsible for the biosynthesis of indigoidine (3), a microbial blue pigment that consists of two 2‐like moieties, were dissected . This provided a promising enzymatic strategy to prepare enantiomerically pure (S)‐2 . To demonstrate the usefulness of the approach, one‐pot synthesis of thalidomide through the chemoenzymatic approach was achieved, indicating that enzymatic catalysis has great potential in the production of drugs containing (S)‐2 moiety .

Propiedades

IUPAC Name |

3-aminopiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWMTBZSRRLQNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946287 | |

| Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminopiperidine-2,6-dione | |

CAS RN |

2353-44-8 | |

| Record name | 3-Amino-2,6-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2353-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Piperidinedione, 3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002353448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-](/img/structure/B110429.png)